4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide
Description
The compound 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide features a quinazolin-2,4-dione core substituted with a 4-phenylpiperazine moiety and a butanamide chain terminating in a furylmethyl group. The 4-phenylpiperazine group may enhance pharmacokinetic properties, such as solubility and blood-brain barrier penetration, while the furylmethyl substituent could influence target specificity .
Properties
Molecular Formula |
C29H31N5O5 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C29H31N5O5/c35-26(30-20-23-10-7-19-39-23)13-6-14-33-28(37)24-11-4-5-12-25(24)34(29(33)38)21-27(36)32-17-15-31(16-18-32)22-8-2-1-3-9-22/h1-5,7-12,19H,6,13-18,20-21H2,(H,30,35) |
InChI Key |
LGAZRMRMUYAZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCC(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide involves multiple steps, starting with the preparation of the quinazolinone core. The reaction typically involves the condensation of anthranilic acid with formamide to form the quinazolinone ring. The phenylpiperazine moiety is then introduced through a nucleophilic substitution reaction, followed by the addition of the furylmethyl group via a coupling reaction. Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.
Reduction: The carbonyl groups in the structure can be reduced to alcohols.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include quinazoline derivatives, alcohols, and substituted phenylpiperazines.
Scientific Research Applications
4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity, while the phenylpiperazine moiety can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analog: Quinazolinone Derivatives
N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]butanamide ()
- Structural Similarities : Shares the quinazolin-2,4-dione core and butanamide chain.
- Key Differences : Substituted with a 3-nitrobenzyl group at position 1 and a 4-fluorobenzylamide instead of the furylmethyl and 4-phenylpiperazine groups.
- The fluorobenzyl group could improve metabolic stability .
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide ()
- Structural Similarities: Quinazolinone core with a bromine substituent at position 6 and a butanamide chain.
- Key Differences : Lacks the 4-phenylpiperazine group; instead, it has a 2-methoxybenzylamide.
- Implications : The bromine atom may increase steric hindrance, reducing binding to certain targets. The methoxy group could enhance solubility but reduce lipophilicity compared to the furylmethyl group .
Elinogrel ()
- Structural Similarities : Contains a quinazolin-2,4-dione core and sulfonylurea linker.
- Key Differences : Substituted with a chlorothiophene-sulfonyl group and fluorophenylurea, targeting thrombin receptors.
- Implications: Demonstrates that quinazolinone derivatives can be optimized for anticoagulant activity, suggesting the target compound might be tailored for similar applications .
Piperazine-Containing Analogs
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()
- Structural Similarities : Incorporates a piperazine ring linked to a phenyl group.
- Key Differences: Uses a pentanamide chain and pyridinylphenyl substituent instead of the quinazolinone core.
4-(4-Oxo-4-(piperazin-1-yl)butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one ()
- Structural Similarities: Piperazine linked to a benzoxazinone core.
- Key Differences: Benzoxazinone instead of quinazolinone; shorter alkyl chain.
- Implications: Benzoxazinones are associated with anti-inflammatory activity, suggesting structural modifications could redirect the target compound’s bioactivity .
Substituent-Based Analogs
N-(2-Furylmethyl) Derivatives
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity Correlation: Compounds with similar quinazolinone cores and piperazine groups cluster in bioactivity profiles, suggesting shared targets (e.g., kinases or GPCRs) .
- Synthetic Feasibility : The target compound’s synthesis may benefit from established methods for piperazine coupling and amide bond formation, as seen in and .
- Substituent Effects : The furylmethyl group’s smaller size compared to benzyl groups () may reduce off-target interactions, enhancing specificity .
Biological Activity
The compound 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide is a complex organic molecule with a quinazoline core structure. Its potential biological activities have garnered attention in medicinal chemistry, particularly in the context of anticonvulsant and anti-inflammatory properties.
The molecular formula of the compound is , with a molecular weight of approximately 529.6 g/mol. The compound features various functional groups that contribute to its biological activity, including a butanamide moiety and a phenylpiperazine substituent.
Anticonvulsant Activity
Research has demonstrated that derivatives of phenylpiperazine, including the compound , exhibit significant anticonvulsant properties. A study involving various quinazoline derivatives indicated that several compounds showed efficacy in seizure models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Notably, compounds structurally related to the target compound displayed high activity against seizures, suggesting a potential for therapeutic use in epilepsy .
COX-2 Inhibition
Another relevant aspect of the biological activity of quinazoline derivatives is their potential as cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme implicated in inflammation and pain pathways. Compounds similar to the target compound have been synthesized and evaluated for COX-2 inhibitory activity, with some exhibiting significant inhibition at specific concentrations . This suggests that the target compound may also possess anti-inflammatory properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. The presence of specific substituents on the quinazoline ring and piperazine moiety can significantly influence activity levels. For instance, modifications to the phenyl group or the introduction of additional functional groups could enhance anticonvulsant or anti-inflammatory effects .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
